molecular formula C14H21NO B3004046 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one CAS No. 123119-85-7

3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one

Cat. No.: B3004046
CAS No.: 123119-85-7
M. Wt: 219.328
InChI Key: BHRVYRFZWBJBPC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a dimethylamino group at the third carbon and a 4-propylphenyl group at the first carbon. This structure combines lipophilic (4-propylphenyl) and electron-donating (dimethylamino) moieties, making it a versatile intermediate in pharmaceutical and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-(4-propylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRVYRFZWBJBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one typically involves a multi-step process. One common method includes the alkylation of 4-propylphenylacetonitrile with dimethylamine under basic conditions, followed by reduction and subsequent oxidation to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one are in the development of central muscle relaxants and anticonvulsants. Research indicates that this compound can effectively moderate skeletal muscle tone without inducing unconsciousness, making it suitable for treating conditions associated with muscle spasms and neurological disorders.

Case Studies and Clinical Findings

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Cerebral Apoplexy Sequela : Patients treated with formulations containing this compound reported substantial improvements in mobility and reduction in involuntary muscle contractions.
  • Spastic Spinal Paralysis : In a controlled trial, subjects administered this compound experienced enhanced muscle relaxation compared to those receiving placebo treatments.

Biochemical Applications

Beyond its pharmaceutical uses, this compound serves as an organic buffer in biochemical applications, particularly within biological research settings. Its ability to maintain pH levels makes it valuable for enzyme assays and other biochemical reactions where pH stability is crucial .

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the propylphenyl group contributes to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Structural Insights :

  • Aryl Group Impact : Replacement of 4-propylphenyl with naphthalenyl () increases molecular weight and boiling point, enhancing thermal stability. Ferrocenyl derivatives () introduce redox-active metal centers, enabling unique biological interactions.
  • Amino Group Variations: Methylamino () reduces steric hindrance compared to dimethylamino, affecting receptor binding in psychoactive compounds.

Cytotoxicity and Enzyme Inhibition

  • The ferrocenyl analog () exhibits potent COX-2 inhibition (IC50: 0.8 µM) and cytotoxicity against cancer cells (IC50: 4.2 µM for MCF-7), attributed to the methylsulfonyl pharmacophore and ferrocene’s redox activity .

Key Observations :

  • Ultrasonic methods () improve reaction efficiency for dimethylamino-propanones.
  • Chiral HPLC () is critical for isolating enantiomers in benzo-furan analogs.

Physicochemical Properties

Property This compound (Predicted) 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
Molecular Weight ~235.3 g/mol 227.3 g/mol 177.2 g/mol
Boiling Point ~300–350°C 368.7°C Not reported
Lipophilicity (LogP) High (due to 4-propylphenyl) Moderate (naphthalene) Moderate (3-methylphenyl)
Stability Likely stable under inert conditions Sensitive to oxidation Hygroscopic (hydrochloride salt)

Biological Activity

3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one, a compound belonging to the class of substituted cathinones, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of this compound features a dimethylamino group attached to a propanone backbone with a propylphenyl substituent. Its chemical formula is C14_{14}H19_{19}N\O, and it exhibits properties typical of β-aminoketones, which are known for their ability to modulate neurotransmitter systems.

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor , affecting neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other stimulants and has implications for its use in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays using human colorectal cancer cells (HCT116) showed that the compound induced growth inhibition with a GI50_{50} value indicative of its potency . The structural modifications within the compound play a crucial role in enhancing its selectivity and efficacy against cancer cells while minimizing toxicity towards normal cells.

Neuroprotective Properties

In animal models, particularly in transgenic mice exhibiting tauopathy, this compound has been shown to reduce neuroinflammation and neurofibrillary degeneration. These effects are believed to be mediated through non-competitive inhibition of β-secretase, an enzyme involved in amyloid precursor protein processing, suggesting potential applications in Alzheimer's disease treatment .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural components:

Structural Feature Effect on Activity
Dimethylamino GroupEssential for monoamine reuptake inhibition
Propyl SubstituentEnhances selectivity towards cancer cells
Aromatic Ring ModificationsAlters binding affinity to neurotransmitter transporters

These findings underscore the importance of specific molecular features in determining the pharmacological profile of the compound.

Cancer Cell Line Studies

In a study examining the effects on HCT116 cells, compounds analogous to this compound were tested for growth inhibitory activity. The results indicated that certain modifications increased selectivity for cancerous over normal cells, highlighting the potential for developing targeted therapies .

Neurodegenerative Disease Models

In transgenic mouse models of tauopathy, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation. This suggests that it may offer therapeutic benefits in neurodegenerative diseases characterized by tau aggregation .

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one, considering yield and purity?

  • Methodological Answer : The synthesis can be approached via a two-step process:

Propanone Backbone Formation : Start with 1-(4-propylphenyl)propan-1-one (CAS 56147-30-9), synthesized through Friedel-Crafts acylation of propylbenzene with propionyl chloride using AlCl₃ as a catalyst .

Dimethylamino Group Introduction : React the intermediate with dimethylamine under nucleophilic substitution conditions. A solvent like dichloromethane or THF, combined with a base (e.g., K₂CO₃), facilitates the substitution at the ketone β-position. Yield optimization (~70–85%) is achievable by controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 ketone:amine) .
Note: Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and aryl substituents. Aromatic protons appear as multiplet signals in δ 7.2–7.8 ppm, while the carbonyl (C=O) resonates at ~200–210 ppm in ¹³C NMR .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and N–CH₃ vibrations (~2800 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 248.18 (C₁₄H₂₁NO⁺). Fragmentation patterns reveal loss of dimethylamine (45 Da) and propylphenyl groups .

Advanced Research Questions

Q. How does the steric and electronic environment of the dimethylamino group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The dimethylamino group acts as an electron-donating substituent, increasing electron density at the β-carbon via resonance, thereby enhancing nucleophilic attack. Steric hindrance from the two methyl groups, however, may reduce reaction rates in bulky nucleophiles.
  • Experimental Design :
    Compare reactivity with analogs lacking the dimethylamino group (e.g., 1-(4-propylphenyl)propan-1-one) in SN2 reactions with iodide ions. Monitor kinetics via UV-Vis or GC-MS. Computational studies (DFT) can map electron density distribution and transition-state geometries .
  • Data Interpretation : Lower activation energy in the dimethylamino derivative (vs. non-substituted) confirms electronic effects dominate over steric hindrance .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥95% purity. Impurities like unreacted ketone or byproducts (e.g., N-mono-methyl derivatives) can skew bioactivity results .
  • Assay Conditions : Standardize cell-based assays (e.g., receptor binding) using consistent cell lines (e.g., HEK-293 for serotonin receptors) and controls (e.g., citalopram for SERT inhibition ).
  • Structural Confirmation : Re-evaluate compounds with conflicting results via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial conformation) .
    Example: A study reporting weak MAO inhibition might have used impure samples, while high-purity batches show stronger activity .

Comparative and Mechanistic Studies

Q. What computational tools are recommended to predict the compound’s pharmacokinetic properties and binding affinity?

  • Methodological Answer :
  • Pharmacokinetics : Use SwissADME to predict logP (~2.8), blood-brain barrier penetration (high likelihood), and CYP450 interactions .
  • Binding Affinity : Molecular docking (AutoDock Vina) against serotonin receptors (5-HT2A, 5-HT2C) or dopamine transporters. Optimize force fields (AMBER) and validate with experimental IC₅₀ values from radioligand assays .
  • Dynamic Simulations : Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does substituting the propyl group in this compound with fluorophenyl or methoxyphenyl alter its bioactivity?

  • Methodological Answer :
  • Synthetic Strategy : Replace 4-propylphenyl with 4-fluorophenyl via Suzuki coupling or direct fluorination .
  • Bioactivity Comparison : Test analogs in vitro for:
  • Receptor Binding : Radiolabeled assays (³H-serotonin displacement).
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .
  • Results : Fluorophenyl analogs often show enhanced metabolic stability but reduced BBB penetration due to increased polarity. Methoxyphenyl derivatives may exhibit stronger receptor affinity via H-bonding .

Data Contradiction Analysis

Q. Why do some studies report this compound as pharmacologically inert, while others suggest psychoactive potential?

  • Methodological Answer :
  • Structural Analog Confusion : Cross-validate CAS numbers to rule out misidentification (e.g., confusion with 4-MDMC, a controlled cathinone derivative ).
  • Dose-Response Curves : Replicate studies using standardized doses (e.g., 1–100 µM in vitro, 1–10 mg/kg in vivo).
  • Species Variability : Test across multiple models (e.g., murine vs. primate) to assess interspecies differences in metabolism .

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